molecular formula C11H15NO B13240982 1,2,3,4-Tetrahydro-1-isoquinolineethanol

1,2,3,4-Tetrahydro-1-isoquinolineethanol

Cat. No.: B13240982
M. Wt: 177.24 g/mol
InChI Key: OGEQGIJAWBEJPO-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1-isoquinolineethanol is a chemical compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities. The tetrahydroisoquinoline scaffold is particularly significant due to its presence in various natural and synthetic compounds that exhibit a wide range of biological activities against pathogens and neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1,2,3,4-tetrahydro-1-isoquinolineethanol involves several synthetic routes. One common method includes the reduction of isoquinoline using a catalyst such as platinum or palladium. The process involves dissolving anhydrous palladium chloride and hexachloroplatinic acid in deionized water, followed by the addition of a surfactant solution and activated carbon. The mixture is then reduced using sodium borohydride, filtered, and concentrated to obtain the product .

Industrial Production Methods

Industrial production methods for this compound typically involve catalytic hydrogenation of isoquinoline under high pressure and temperature conditions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-1-isoquinolineethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as carbonyl compounds, reduced derivatives, and substituted isoquinolines .

Scientific Research Applications

1,2,3,4-Tetrahydro-1-isoquinolineethanol has numerous scientific research applications, including:

    Chemistry: It serves as a precursor for the synthesis of various alkaloids and bioactive molecules.

    Biology: The compound is used in studies related to neurodegenerative disorders and infectious diseases.

    Medicine: It has potential therapeutic applications due to its biological activities against pathogens and neurodegenerative disorders.

    Industry: The compound is used in the synthesis of pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydro-1-isoquinolineethanol involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects by binding to specific receptors or enzymes, leading to the modulation of various biochemical pathways. This interaction results in the inhibition or activation of specific cellular processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar biological activities.

    N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.

    1,2,3,4-Tetrahydro-1-isoquinolinylacetic acid: Another derivative with distinct biological activities

Uniqueness

1,2,3,4-Tetrahydro-1-isoquinolineethanol is unique due to its specific structural features and the presence of an alcohol group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-(1,2,3,4-tetrahydroisoquinolin-1-yl)ethanol

InChI

InChI=1S/C11H15NO/c13-8-6-11-10-4-2-1-3-9(10)5-7-12-11/h1-4,11-13H,5-8H2

InChI Key

OGEQGIJAWBEJPO-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=CC=CC=C21)CCO

Origin of Product

United States

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